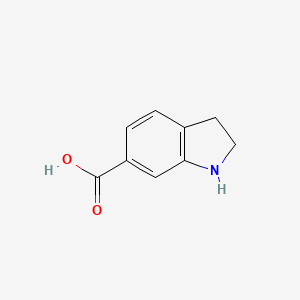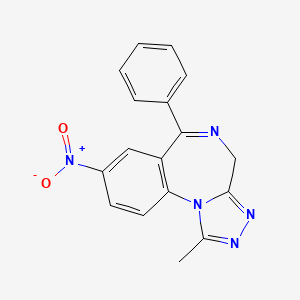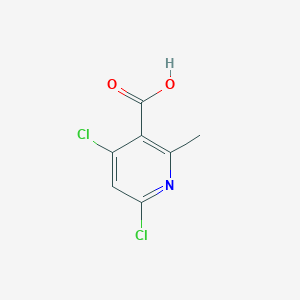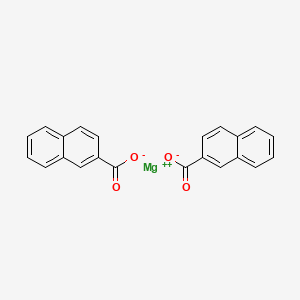
2,3-Dihydro-1H-indole-6-carboxylic acid
Vue d'ensemble
Description
2,3-Dihydro-1H-indole-6-carboxylic acid (2,3-DHICA) is an important organic compound in the field of synthetic chemistry. It is a derivative of indole, a heterocyclic aromatic compound that is found in many natural products and is known to be involved in a variety of biological activities. 2,3-DHICA has been used as a building block for the synthesis of a range of biologically active compounds, and has been the subject of much research in recent years.
Applications De Recherche Scientifique
Cancer Treatment
2,3-Dihydro-1H-indole-6-carboxylic acid: derivatives have been studied for their potential in treating various types of cancer. These compounds can interfere with cancer cell proliferation and induce apoptosis, making them promising candidates for anticancer drugs .
Antimicrobial Activity
Indole derivatives exhibit significant antimicrobial properties. They have been used to develop new treatments against resistant strains of bacteria and other microbes, addressing a critical need in the field of infectious diseases .
Neurological Disorders
Research has indicated that indole compounds may play a role in the treatment of neurological disorders. Their ability to modulate neurotransmitter systems could lead to new therapies for conditions like depression, anxiety, and schizophrenia .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them suitable for the development of new medications to treat chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Agents
Indole-based compounds have shown promise as antiviral agents. They have been tested against a variety of viruses, including influenza and HIV, offering a potential avenue for the development of broad-spectrum antiviral drugs .
Metabolic Disorders
Compounds containing the indole moiety have been explored for their use in treating metabolic disorders. They may offer new approaches to managing conditions like diabetes and obesity, which are major public health concerns .
Mécanisme D'action
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance, variations in pH might affect its solubility or binding affinity.
References:
Propriétés
IUPAC Name |
2,3-dihydro-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVKTLFPLKXCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607014 | |
| Record name | 2,3-Dihydro-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
732922-86-0 | |
| Record name | 2,3-Dihydro-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane](/img/structure/B1591938.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanol](/img/structure/B1591940.png)
![6-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1591942.png)









